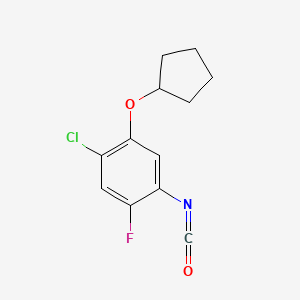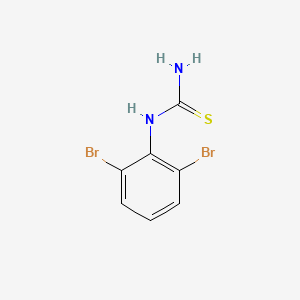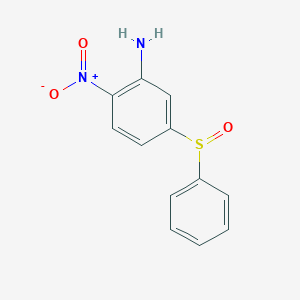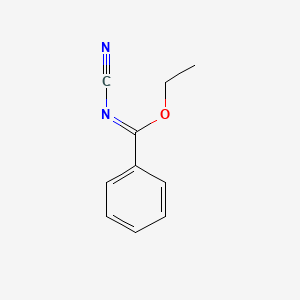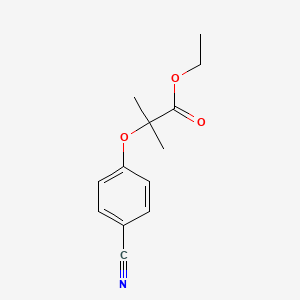
3-(4-(3-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid
Übersicht
Beschreibung
3-(4-(3-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid is an organic compound with the molecular formula C13H12ClNO3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid typically involves the reaction of 3-chlorophenyl derivatives with oxazole precursors. One common method involves the condensation of 3-chlorobenzaldehyde with 2-amino-2-methyl-1-propanol to form the corresponding oxazoline intermediate. This intermediate is then oxidized to form the desired oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(3-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, reduced oxazoline compounds, and functionalized chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-(3-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(4-(3-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: A similar compound with a propanoic acid moiety but lacking the oxazole ring.
4-Chlorocinnamic acid: Another related compound with a chlorophenyl group but different structural features.
Uniqueness
3-(4-(3-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid is unique due to the presence of both the oxazole ring and the chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
89150-17-4 |
|---|---|
Molekularformel |
C13H12ClNO3 |
Molekulargewicht |
265.69 g/mol |
IUPAC-Name |
3-[4-(3-chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C13H12ClNO3/c1-8-15-13(9-3-2-4-10(14)7-9)11(18-8)5-6-12(16)17/h2-4,7H,5-6H2,1H3,(H,16,17) |
InChI-Schlüssel |
BTTBUYBJOVKRSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(O1)CCC(=O)O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



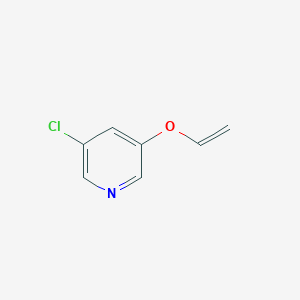
![Ethyl 5-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B8684476.png)


